molecular formula C11H21FN2O2 B15279197 tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate

tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate

Cat. No.: B15279197
M. Wt: 232.29 g/mol
InChI Key: WTXKTLDAKLBULY-UHFFFAOYSA-N
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Description

tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoromethylating agents. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the fluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (3-(trifluoromethyl)piperidin-3-yl)carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate

Comparison: Compared to similar compounds, tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[3-(fluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-11(7-12)5-4-6-13-8-11/h13H,4-8H2,1-3H3,(H,14,15)

InChI Key

WTXKTLDAKLBULY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)CF

Origin of Product

United States

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